molecular formula C12H10FN3 B11805892 4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

Cat. No.: B11805892
M. Wt: 215.23 g/mol
InChI Key: CCZLMGKCVLJOBM-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a chemical compound that belongs to the class of imidazole derivatives

Preparation Methods

The synthesis of 4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Addition of the prop-2-yn-1-yl group: This can be done using alkylation reactions with suitable alkyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:

    4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    4-(2-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C12H10FN3

Molecular Weight

215.23 g/mol

IUPAC Name

5-(2-fluorophenyl)-3-prop-2-ynylimidazol-4-amine

InChI

InChI=1S/C12H10FN3/c1-2-7-16-8-15-11(12(16)14)9-5-3-4-6-10(9)13/h1,3-6,8H,7,14H2

InChI Key

CCZLMGKCVLJOBM-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=NC(=C1N)C2=CC=CC=C2F

Origin of Product

United States

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